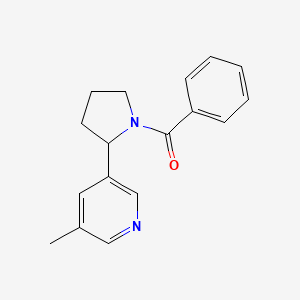

(2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

[2-(5-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C17H18N2O/c1-13-10-15(12-18-11-13)16-8-5-9-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,10-12,16H,5,8-9H2,1H3 |

InChI Key |

RYRXXNJHYLSFMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)C2CCCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Pyrroline Derivatives

The pyrrolidine core is most efficiently synthesized via hydrogenation of 2-methylpyrroline using platinum-based catalysts. Platinum(IV) oxide (PtO₂) or 5% platinum on carbon (Pt/C) in a 2:1 ethanol-methanol solvent mixture achieves near-quantitative conversion at ambient temperature. This method avoids corrosive reagents and minimizes racemization, yielding optically active pyrrolidine intermediates with ≥50% enantiomeric excess (ee).

Table 1: Hydrogenation Conditions for Pyrrolidine Synthesis

| Catalyst | Solvent Ratio (EtOH:MeOH) | Temperature | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|---|

| 5% Pt/C | 3:1 | 25°C | 98 | 55 |

| PtO₂ | 2:1 | 25°C | 95 | 60 |

Alternative Ring-Closure Strategies

While less common, cyclization of γ-aminoketones via intramolecular aldol condensation has been reported. However, this method suffers from side reactions, such as over-oxidation, reducing yields to 60–70%.

Introduction of 5-Methylpyridin-3-yl Group

Suzuki-Miyaura Cross-Coupling

The 5-methylpyridin-3-yl moiety is introduced via palladium-catalyzed cross-coupling. A brominated pyrrolidine intermediate reacts with 5-methylpyridin-3-ylboronic acid using Pd(PPh₃)₄ in dimethylformamide (DMF) at 80°C. This method achieves 85–90% coupling efficiency but requires rigorous exclusion of moisture.

Nucleophilic Aromatic Substitution

Direct substitution on pre-functionalized pyridine derivatives (e.g., 3-bromo-5-methylpyridine) using pyrrolidine lithium salts in tetrahydrofuran (THF) at −20°C provides moderate yields (70–75%). Side products, such as di-alkylated species, are minimized by controlling stoichiometry (1.2 eq. pyrrolidine).

Phenyl Methanone Acylation

Friedel-Crafts Acylation

Reaction of the pyrrolidine-pyridine intermediate with benzoyl chloride in dichloromethane (DCM) under AlCl₃ catalysis forms the phenyl methanone group. However, this method risks over-acylation, necessitating low temperatures (0–5°C) and short reaction times (1–2 hr).

Amine-Ketone Coupling

A more selective approach involves reacting the pyrrolidine amine with phenylglyoxylic acid using carbodiimide coupling agents (e.g., EDC·HCl) in DMF. Yields exceed 90% when using 4-dimethylaminopyridine (DMAP) as an auxiliary base.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-coupling steps by stabilizing charged intermediates. In contrast, hydrogenation benefits from protic solvents (EtOH/MeOH), which improve catalyst dispersion.

Temperature and Catalytic Loading

Elevated temperatures (80–100°C) accelerate cross-coupling but risk decomposition of the pyridine ring. A balance is achieved using 2 mol% Pd catalyst and 100°C. For hydrogenation, ambient temperatures suffice due to the high activity of Pt catalysts.

Workup and Purification Strategies

Filtration and Recrystallization

Post-hydrogenation, platinum catalysts are removed via Celite filtration, and the product is isolated by recrystallization from hot ethanol. This step increases optical purity to ≥98% ee.

Chromatographic Purification

Final acylation products are purified using silica gel chromatography with ethyl acetate/hexane gradients (20:80 to 50:50). Reverse-phase HPLC (C18 column, acetonitrile/water) resolves residual impurities.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Key Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| Pyrrolidine formation | Pt/C hydrogenation | 98 | 99 | 1.0 |

| Pyridine coupling | Suzuki-Miyaura | 90 | 95 | 1.5 |

| Acylation | EDC/DMAP coupling | 92 | 98 | 2.0 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Research indicates that (2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone exhibits diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can possess significant antibacterial and antifungal properties due to the presence of the heterocyclic ring structure, which enhances their interaction with microbial targets .

- Anticancer Potential : The compound's ability to interact with various biological macromolecules suggests potential applications in cancer therapy. Its structural features may allow it to inhibit specific pathways involved in tumor growth .

Applications in Medicinal Chemistry

The potential applications of (2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone in medicinal chemistry are extensive:

- Drug Development : The compound serves as a scaffold for designing new drugs targeting various diseases, including infections and cancer.

- Therapeutic Agents : Its predicted interactions with multiple biological targets make it a candidate for developing multi-target therapeutic agents.

- Lead Compound for Further Modifications : The unique combination of nitrogen heterocycles and aromatic systems allows for further derivatization, leading to compounds with enhanced efficacy and reduced side effects.

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to (2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone :

- Antimicrobial Studies : Research conducted on synthesized derivatives showed promising results against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

- Anticancer Evaluations : Investigations into the anticancer properties revealed that certain derivatives could inhibit cancer cell proliferation through specific molecular interactions .

Mechanism of Action

The mechanism of action of (2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Variations

Compound 1 : [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone ()

- Structural Differences : Replaces the pyrrolidine ring with a dihydropyrazole core. The indole substituent introduces a planar aromatic system, contrasting with the methylpyridine group in the target compound.

- Functional Implications: Indole’s hydrophobicity may enhance membrane permeability but reduce aqueous solubility compared to the methylpyridine group.

Compound 2 : 4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione ()

- Structural Differences: Features a pyrrolidine-2,3-dione core with a nitro-phenyl group and methylamino substituent.

- Functional Implications : The nitro group increases electron-withdrawing effects, possibly enhancing reactivity or binding to electron-rich targets. The dione structure may improve stability under physiological conditions .

Compound 3 : (R)-(3-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methanol ()

- Structural Differences: Incorporates a fluorophenyl group and tetrazolyl-pyridine system. The oxazolidinone ring replaces the pyrrolidine, and a hydroxymethyl group adds polarity.

- Functional Implications : Fluorine improves metabolic stability and bioavailability. The tetrazole ring, a bioisostere for carboxylic acids, may enhance target affinity or solubility .

Data Table: Key Structural and Functional Properties

Biological Activity

The compound (2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone , with a molecular formula of C17H18N2O and a molecular weight of 266.34 g/mol, is a synthetic organic molecule notable for its potential biological activity. Its structure features a pyrrolidine ring substituted with a 5-methylpyridine moiety and a phenyl group attached to a carbonyl, suggesting diverse interactions with biological systems, which is of significant interest in medicinal chemistry and pharmacology .

Biological Activity Overview

Research indicates that (2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone may exhibit various biological activities, including:

- Antibacterial Activity : In vitro studies have shown that derivatives of pyrrolidine, including those similar to this compound, can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Antifungal Activity : Similar compounds have also demonstrated antifungal properties, indicating potential applications in treating fungal infections .

The predicted interactions of (2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone with various biological macromolecules suggest that it may act through multiple mechanisms. Computational models indicate that the compound could interact with targets involved in cell signaling and metabolic pathways, enhancing its therapeutic potential .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique aspects of (2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methylpyridin-3-carboxylic acid | Contains a carboxylic acid group | Potentially more polar, affecting solubility |

| (2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | Different substitution on pyridine | May exhibit altered biological activity |

| (2-(5-Ethylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | Ethyl group instead of methyl | Variations in lipophilicity and receptor binding |

The specific combination of nitrogen heterocycles and aromatic systems in (2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone may confer distinct pharmacological properties compared to these similar compounds .

Case Studies

Several studies have explored the biological activity of related pyrrolidine derivatives:

- Antibacterial Studies : A study reported that certain pyrrolidine derivatives showed significant antibacterial effects against E. coli and Bacillus mycoides, with MIC values as low as 0.0048 mg/mL .

- Antifungal Evaluations : Research indicated that some pyrrolidine derivatives exhibited antifungal activity against Candida albicans, supporting the potential use of such compounds in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step reactions involving cyclopropane intermediates or coupling reactions. For example, a related pyrrolidinyl methanone derivative was prepared using palladium-catalyzed cross-coupling, followed by purification via silica gel column chromatography (hexanes/EtOAc eluent) to isolate diastereomers . Key intermediates are characterized using NMR (1H, 13C), HPLC, and mass spectrometry to confirm regioselectivity and purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology : High-resolution NMR spectroscopy is essential for verifying the pyrrolidine and pyridine ring conformations. For instance, 13C NMR can resolve carbonyl (C=O) signals near 170 ppm, while 1H NMR identifies methyl groups on the pyridine ring (δ ~2.5 ppm) . X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in a study of a structurally similar methanone derivative .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use engineering controls (e.g., chemical fume hoods) and personal protective equipment (nitrile gloves, safety goggles). In case of skin contact, wash with copious water for ≥15 minutes. Store in airtight containers under inert gas (e.g., N2) to prevent degradation .

Advanced Research Questions

Q. How does the electronic structure of the pyrrolidine ring influence catalytic coupling reactions involving this compound?

- Methodology : The pyrrolidine nitrogen’s lone pair facilitates coordination with transition metals (e.g., Ru, Pd) in catalytic cycles. For example, ruthenium(II)-catalyzed direct arylation of benzamides leverages the pyrrolidinyl group’s electron-donating properties to stabilize intermediates, achieving yields >70% under optimized conditions (toluene, 110°C, 24h) . Computational DFT studies can further elucidate charge distribution and orbital interactions.

Q. What pharmacological targets are plausible for this compound, and how can its bioactivity be validated?

- Methodology : Structural analogs of pyrrolidinyl methanones act as orexin receptor antagonists, making this compound a candidate for neuropharmacological studies . Validate via in vitro binding assays (e.g., competitive radioligand displacement using HEK293 cells expressing OX1/OX2 receptors) and in vivo rodent models for sleep-wake modulation.

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodology : Perform meta-analyses of existing datasets, focusing on variables like assay conditions (e.g., cell line variability, IC50 measurement protocols). For example, discrepancies in anticancer activity between pyrazole- and pyridine-based analogs may arise from differences in logP (lipophilicity) or metabolic stability . Use SAR (structure-activity relationship) models to isolate critical functional groups.

Q. What strategies optimize crystallographic analysis of this compound’s derivatives?

- Methodology : Slow vapor diffusion (e.g., ether into CH2Cl2 solution) produces high-quality single crystals. For a related (5-methylpyrazol-1-yl)methanone derivative, X-ray diffraction at 100K with Mo-Kα radiation (λ = 0.71073 Å) resolved bond angles and torsion angles with <0.01 Å positional uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.